molecular formula C16H14N2O4 B5702068 (E)-N-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide

(E)-N-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5702068
M. Wt: 298.29 g/mol
InChI Key: YHWNZULYVIQJRN-CMDGGOBGSA-N
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Description

(E)-N-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of methoxy and nitro functional groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 3-methoxyaniline with 3-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of (E)-N-(3-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide.

    Reduction: Formation of (E)-N-(3-methoxyphenyl)-3-(3-aminophenyl)prop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(E)-N-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
  • (E)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide
  • (E)-N-(3-methoxyphenyl)-3-(3-chlorophenyl)prop-2-enamide

Uniqueness

(E)-N-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The presence of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-22-15-7-3-5-13(11-15)17-16(19)9-8-12-4-2-6-14(10-12)18(20)21/h2-11H,1H3,(H,17,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWNZULYVIQJRN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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